what is the chemical structure of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate
what is the chemical structure of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate
An In-depth Technical Guide to Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents.[1][2] Its versatile chemical nature and ability to engage in various biological interactions have led to the development of drugs for a broad spectrum of diseases.[3] Pyrazole derivatives have demonstrated significant potential as anti-inflammatory, antimicrobial, and anticancer agents.[4][5] This guide provides a detailed technical overview of a specific, lesser-studied derivative: ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate. While this compound is not extensively documented in peer-reviewed literature, this paper will elucidate its chemical structure, propose a robust synthetic pathway, and discuss its potential applications in drug discovery based on the well-established properties of the pyrazole scaffold.
Chemical Structure and Properties
The foundational step in understanding any molecule for potential therapeutic application is a thorough characterization of its chemical and physical properties.
Chemical Identity
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IUPAC Name: ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate
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CAS Number: 1855941-46-6[6]
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Molecular Formula: C10H15N3O4[6]
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Molecular Weight: 241.24 g/mol [6]
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Canonical SMILES: CCCCN1C=C(C(=N1)C(=O)OCC)[O-]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is presented in Table 1. It is important to note that some of these properties are predicted due to the limited availability of experimental data for this specific molecule.
| Property | Value | Source |
| Molecular Weight | 241.24 g/mol | [6] |
| Boiling Point (Predicted) | 355.2 ± 22.0 °C | [6] |
| Density (Predicted) | 1.28 ± 0.1 g/cm³ | [6] |
Structural Diagram
The chemical structure of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is depicted in the following diagram, generated using the DOT language.
Caption: Chemical structure of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate.
Proposed Synthetic Pathway
Overall Reaction Scheme
The proposed synthesis is a two-step process, beginning with the formation of a key intermediate, ethyl 2-nitro-3-oxobutanoate, followed by cyclization with butylhydrazine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-nitro-3-oxobutanoate (Intermediate)
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Reaction Setup: To a stirred solution of ethyl acetoacetate (1 equivalent) in a suitable solvent such as acetic anhydride, cooled to 0-5 °C in an ice bath, a nitrating mixture (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) is added dropwise.
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Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up and Isolation: The reaction mixture is carefully poured onto crushed ice, and the precipitated product is collected by filtration. The crude product is washed with cold water until neutral and then dried.
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Purification: The crude ethyl 2-nitro-3-oxobutanoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Synthesis of Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate
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Reaction Setup: A solution of ethyl 2-nitro-3-oxobutanoate (1 equivalent) and butylhydrazine (1 equivalent) in a protic solvent such as ethanol or acetic acid is prepared in a round-bottom flask.
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Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the cyclization reaction is monitored by TLC.
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Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate.
Potential Applications in Drug Development
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry. The introduction of a nitro group and alkyl substituents on the pyrazole ring can significantly influence the molecule's electronic and lipophilic properties, thereby modulating its biological activity.
Rationale for Potential Biological Activity
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Anti-inflammatory Activity: Many pyrazole derivatives are known to exhibit potent anti-inflammatory properties.[7] The structural features of ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate suggest it could be investigated for similar activities.
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Antimicrobial Activity: The presence of a nitro group in heterocyclic compounds has been associated with antimicrobial effects.[5] Therefore, this compound warrants investigation for its potential antibacterial and antifungal properties.
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Anticancer Activity: A wide range of pyrazole-containing compounds have been evaluated for their anticancer potential. The specific substitution pattern of the title compound could lead to novel interactions with cancer-related biological targets.
Conclusion
Ethyl 1-butyl-4-nitro-1H-pyrazole-3-carboxylate is a pyrazole derivative with potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its chemical structure, a plausible synthetic route, and a rationale for its potential therapeutic applications. While experimental data on this specific compound is limited, the established importance of the pyrazole core in medicinal chemistry provides a strong foundation for future research. The synthesis and biological evaluation of this and related compounds could lead to the discovery of novel therapeutic agents.
References
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New Journal of Chemistry (RSC Publishing). (n.d.). Structural diversity and properties of M(ii) phenyl substituted pyrazole carboxylate complexes with 0D-, 1D-, 2D- and 3D frameworks. Retrieved from [Link]
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